

ATTO 610 for Flow Cytometry Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATTO 610

Cat. No.: B12058148

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Introduction to ATTO 610 for Flow Cytometry

ATTO 610 is a fluorescent dye belonging to the ATTO family of labels, known for their high photostability and brightness.^{[1][2]} These characteristics make **ATTO 610** an excellent candidate for flow cytometry applications, where robust and bright signals are crucial for resolving cell populations, especially those with low antigen expression. Its excitation and emission spectra in the red range of the spectrum minimize interference from cellular autofluorescence, which is typically higher in the blue and green regions. This results in an improved signal-to-noise ratio and enhanced sensitivity in your experiments.^[3]

The **ATTO 610** dye is available in several reactive forms, with the N-hydroxysuccinimidyl (NHS) ester being particularly well-suited for labeling primary antibodies. This allows for the creation of custom-conjugated antibodies for multicolor flow cytometry panels.

Core Principles and Advantages of ATTO 610

ATTO dyes, including **ATTO 610**, are characterized by their rigid chromophore structure, which contributes to their exceptional photostability and consistent optical properties across different environmental conditions.^[1] Key advantages of using **ATTO 610** in flow cytometry include:

- **High Photostability:** **ATTO 610** exhibits remarkable resistance to photobleaching, ensuring stable fluorescence signals even during prolonged exposure to laser excitation during cell

sorting or analysis.[\[1\]](#)[\[2\]](#)

- **Strong Fluorescence Quantum Yield:** A high quantum yield translates to brighter signals, which is advantageous for detecting low-abundance targets.[\[2\]](#)
- **Reduced Background:** With an excitation maximum in the red spectral region, **ATTO 610** helps to minimize background fluorescence from cells and other biological materials.[\[3\]](#)
- **Long Signal Lifetimes:** The relatively long fluorescence lifetime of ATTO dyes can be leveraged in time-gated flow cytometry to further reduce background noise.[\[3\]](#)

Quantitative Data and Spectral Properties

The following tables summarize the key spectral and photophysical properties of **ATTO 610** and compare it with other commonly used fluorophores in the red spectral region. While direct comparative data on stain index and signal-to-noise ratio in flow cytometry applications is not readily available in published literature, the intrinsic properties of the dye suggest excellent performance.

Table 1: Spectral and Photophysical Properties of **ATTO 610**

Property	Value	Reference
Excitation Maximum (λ_{ex})	615 nm	[4] [5]
Emission Maximum (λ_{em})	634 nm	[4] [5]
Molar Extinction Coefficient (ϵ)	150,000 $\text{cm}^{-1}\text{M}^{-1}$	[4] [5]
Fluorescence Quantum Yield (Φ)	0.70	[4] [5]
Molecular Weight	~520 g/mol	[4]

Table 2: Comparison of **ATTO 610** with Other Red Fluorophores

Fluorophore	Excitation Max (nm)	Emission Max (nm)	Molar Extinction Coefficient (cm ⁻¹ M ⁻¹)	Quantum Yield
ATTO 610	615	634	150,000	0.70
Alexa Fluor 647	650	668	270,000	0.33
Allophycocyanin (APC)	651	660	700,000	0.68

Experimental Protocols

Protocol 1: Conjugation of ATTO 610 NHS-Ester to a Primary Antibody

This protocol describes the conjugation of **ATTO 610** N-hydroxysuccinimidyl (NHS) ester to a primary antibody. The NHS ester reacts with primary amine groups on the antibody to form a stable covalent bond.

Materials:

- Primary antibody (0.5-2 mg/mL in an amine-free buffer like PBS)
- **ATTO 610** NHS-ester
- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- 1 M Sodium bicarbonate buffer (pH 8.3-9.0)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Reaction tubes
- Pipettes and tips

Methodology:

- Antibody Preparation:
 - Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody solution contains Tris or glycine, it must be dialyzed against PBS.
 - Adjust the antibody concentration to 1-2 mg/mL.
- **ATTO 610** NHS-Ester Solution Preparation:
 - Immediately before use, dissolve the **ATTO 610** NHS-ester in anhydrous DMF or DMSO to a concentration of 1 mg/mL.
- Conjugation Reaction:
 - Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to 8.3-9.0.
 - Add a 5-10 fold molar excess of the dissolved **ATTO 610** NHS-ester to the antibody solution while gently vortexing. The optimal molar ratio may need to be determined empirically for each antibody.
 - Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- Purification of the Conjugate:
 - Separate the **ATTO 610**-conjugated antibody from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
 - The first colored fraction to elute will be the conjugated antibody. Collect this fraction.
- Determination of Degree of Labeling (Optional):
 - The degree of labeling (DOL), or the average number of dye molecules per antibody, can be determined by measuring the absorbance of the conjugate at 280 nm and 615 nm.
- Storage:

- Store the purified **ATTO 610**-conjugated antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA and sodium azide, and store at -20°C.

Protocol 2: Cell Surface Staining with **ATTO 610**-Conjugated Antibody for Flow Cytometry

This protocol provides a general procedure for staining suspended cells with a directly conjugated **ATTO 610** antibody for flow cytometric analysis.

Materials:

- Single-cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)
- **ATTO 610**-conjugated primary antibody
- Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide)
- Fc receptor blocking solution (optional, recommended for immune cells)
- Viability dye (optional)
- FACS tubes (5 mL round-bottom polystyrene tubes)
- Centrifuge
- Pipettes and tips

Methodology:

- Cell Preparation:
 - Prepare a single-cell suspension at a concentration of 1×10^7 cells/mL in ice-cold Flow Cytometry Staining Buffer.
 - Aliquot 100 μ L of the cell suspension (1×10^6 cells) into each FACS tube.
- Fc Receptor Blocking (Optional):

- To reduce non-specific antibody binding, add an Fc receptor blocking solution to the cells and incubate for 10-15 minutes on ice.
- Antibody Staining:
 - Add the predetermined optimal concentration of the **ATTO 610**-conjugated primary antibody to the cell suspension.
 - Gently vortex the tube and incubate for 20-30 minutes on ice in the dark.
- Washing:
 - Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube.
 - Centrifuge the cells at 300-400 x g for 5 minutes at 4°C.
 - Carefully decant the supernatant.
 - Repeat the wash step two more times.
- Resuspension and Viability Staining (Optional):
 - Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
 - If a viability dye is to be used, add it to the cells according to the manufacturer's instructions.
- Flow Cytometric Analysis:
 - Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for **ATTO 610** detection. Acquire a sufficient number of events for statistical analysis.

Recommended Instrument Settings

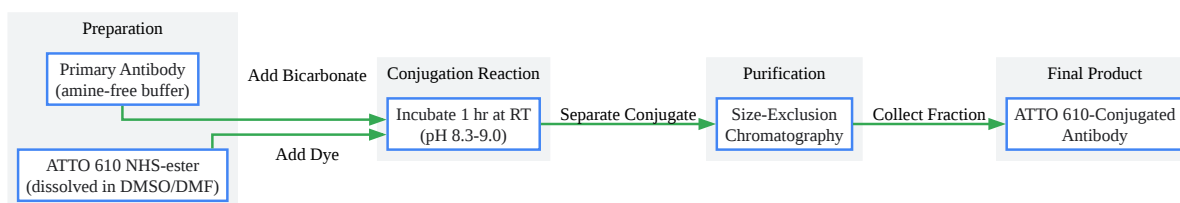
To detect the fluorescence emission from **ATTO 610**, a flow cytometer equipped with a yellow-green (e.g., 561 nm) or a red laser (e.g., 633 nm or 640 nm) is recommended.

Table 3: Recommended Laser and Filter Configuration for **ATTO 610**

Laser Line	Dichroic Mirror	Emission Filter (Bandpass)
Yellow-Green Laser (561 nm)	600 LP	610/20 nm or 620/15 nm
Red Laser (633/640 nm)	650 LP	660/20 nm

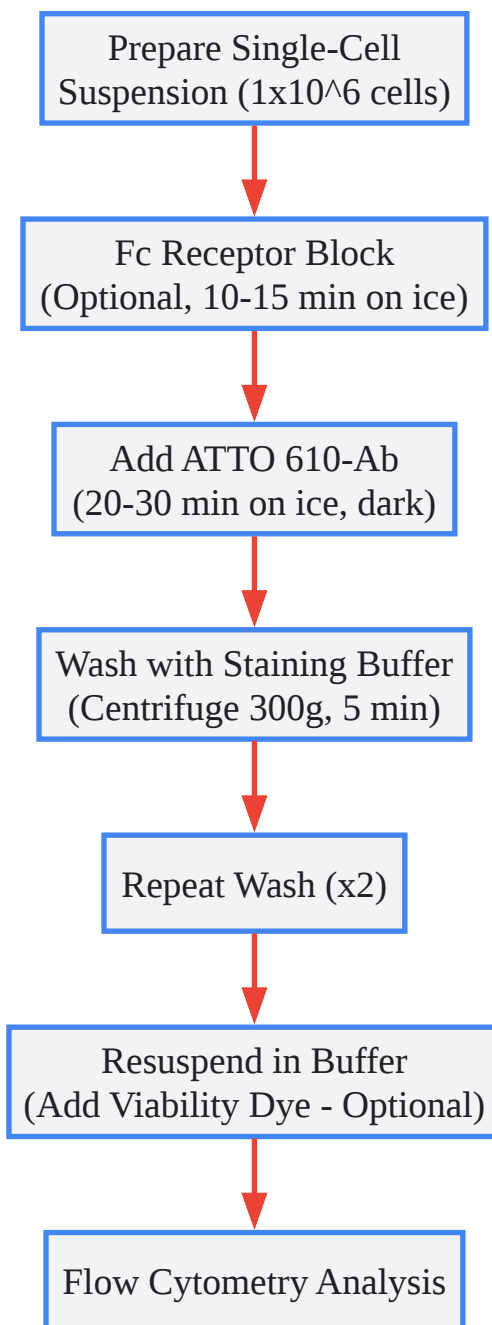
Note: The optimal filter set may vary depending on the specific instrument configuration. It is advisable to consult your flow cytometer's manual or a technical specialist for the best setup.

Mandatory Visualizations



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Antibody Conjugation Workflow



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Cell Staining Workflow for Flow Cytometry

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References

- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- To cite this document: BenchChem. [ATTO 610 for Flow Cytometry Applications: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12058148#atto-610-for-flow-cytometry-applications>]

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